N-(3,4-二甲苯基)-1,3-二甲基-2,4-二氧代嘧啶-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

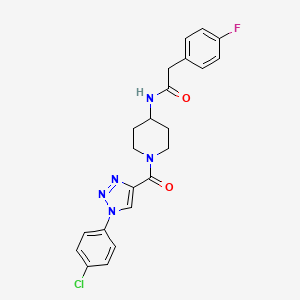

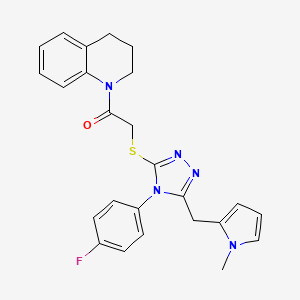

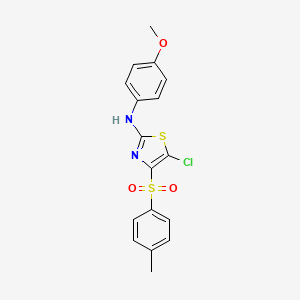

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a compound that falls within the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including their role as pharmacophores in drug design due to their inhibitory properties against various enzymes and receptors . The compound is structurally related to other sulfonamide derivatives that have been synthesized and studied for their potential pharmacological applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives, while the chemical reaction of the same starting material with arylsulfinic acids in water can produce N-arylsulfonyl-3-arylsulfonyl derivatives . Additionally, the reaction of sodium salts of sulfonamides with anhydronucleosides can lead to the formation of C-2 sulfonamido nucleosides . These methods demonstrate the versatility in synthesizing sulfonamide derivatives, which could be applied to the synthesis of N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been determined, revealing different supramolecular architectures mediated by various weak interactions such as C-H...O, C-H...Cl, and \u03c0-\u03c0 stacking . These interactions are significant as they can influence the biological properties of the compounds. The molecular docking of active derivatives on the active site of target enzymes, such as VEGFR-2, has shown that certain sulfonamide derivatives exhibit favorable interactions, suggesting that a similar analysis could be beneficial for understanding the activity of N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the oxidative cyclization of yne-tethered ynamides can lead to the formation of functionalized pyrrolidone skeletons . Additionally, sulfonamide-focused libraries have been evaluated for their antitumor properties, with some compounds showing the ability to disrupt tubulin polymerization or cause cell cycle arrest . These reactions highlight the chemical reactivity of sulfonamide derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the chemical shifts and splitting patterns in NMR spectra, as observed in polyfluoro substituted pyrazoline type sulfonamides . The inhibitory activities of these compounds against enzymes such as acetylcholinesterase and carbonic anhydrase I and II have been evaluated, showing significant potency at nanomolar levels . These properties are important for the pharmacological evaluation of N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and related compounds.

科学研究应用

合成和生物活性

衍生物合成: 李等人(2014 年)的一项研究重点关注带有生物活性磺酰胺部分的 1,8-二氧代-十氢吖啶衍生物的有效合成。这些化合物针对多种人类肿瘤细胞系进行了细胞毒性活性测试,显示出中等到强效活性 (Li et al., 2014).

结构研究: 西迪奇等人(2008 年)研究了 2-[N-(2,3-二甲苯基)氨基甲酰基]苯磺酰胺及其类似物的结构,重点介绍了分子内氢键和其他弱相互作用在其稳定性中的作用 (Siddiqui et al., 2008).

抗菌活性: 加达德等人(2000 年)探索了磺酰胺衍生物的抗菌活性,证明了其对大肠杆菌和金黄色葡萄球菌的高效性,与已建立的抗生素相当 (Gadad et al., 2000).

催化应用: 哈扎伊等人(2016 年)合成了一种新的 N-溴磺酰胺试剂,显示出其作为 9-芳基-1,8-二氧代-八羟基氧杂蒽衍生物制备催化剂的效率 (Khazaei et al., 2016).

超分子结构: 沙昆塔拉等人(2017 年)研究了 N-芳基-2,5-二甲氧基苯磺酰胺的晶体结构,揭示了由各种弱相互作用介导的不同超分子结构 (Shakuntala et al., 2017).

转化研究: 波特金等人(2009 年)报道了 5-(2,5-二甲苯基)-1,2-恶唑-3-腈的转化,得到含有异恶唑片段的磺酰胺和脲衍生物 (Potkin et al., 2009).

作用机制

安全和危害

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-5-6-11(7-10(9)2)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHBQNNEDCOLGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

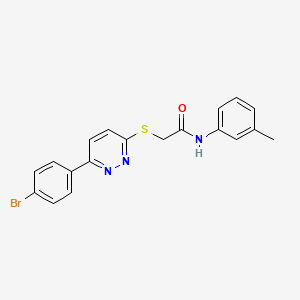

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

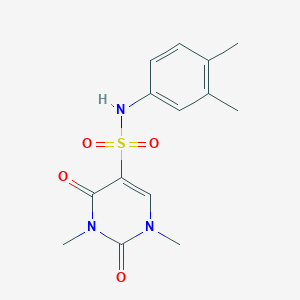

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

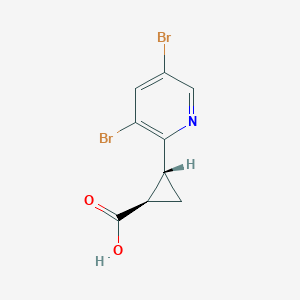

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)